molecular formula C7H10ClN3 B2866702 2-Aminobenzamidine hydrochloride CAS No. 937371-17-0

2-Aminobenzamidine hydrochloride

Cat. No.: B2866702
CAS No.: 937371-17-0
M. Wt: 171.63
InChI Key: UIVBEDXMYPINIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminobenzamidine hydrochloride is a chemical compound of interest in biochemical research, particularly for its role as a protease inhibitor. It is part of the benzamidine family, compounds known for their ability to selectively inhibit serine proteases by mimicking the structure of arginine, thereby competing for binding at the enzyme's active site . While specific studies on the 2-aminobenzamidine isomer are less common in the public literature, research on its structural analog, 4-Aminobenzamidine (p-Aminobenzamidine) , highlights the core research value of this compound class. 4-Aminobenzamidine is extensively documented as a selective inhibitor for trypsin-like serine proteases such as trypsin, thrombin, and urokinase-type plasminogen activator . It is a valuable tool for studying enzyme kinetics, determining Michaelis-Menten constants, and probing enzyme-substrate interactions . Furthermore, its inhibitory properties make it a relevant starting point in drug discovery efforts aimed at developing therapies for coagulation and thrombotic disorders . Related 2-Aminobenzamide compounds (differing in the terminal functional group) have shown significant research application as class I histone deacetylase (HDAC) inhibitors, investigated for their potential to reverse gene silencing in conditions like Friedreich's ataxia and for reactivating HIV from latency in "shock and kill" treatment strategies . Researchers can utilize this compound for its potential protease inhibition capabilities, drawing on the established profile of the benzamidine scaffold. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminobenzenecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H3,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVBEDXMYPINIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations Involving 2 Aminobenzamidine Hydrochloride and Its Analogues

Synthetic Routes to 2-Aminobenzamidine (B1660964) Hydrochloride

The preparation of 2-aminobenzamidine hydrochloride often involves a multi-step synthetic sequence, beginning with appropriately substituted aromatic precursors. Key stages in its synthesis include the reduction of a nitro group and the formation of the hydrochloride salt.

A common and foundational strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro aromatic compounds. researchgate.net In the context of 2-aminobenzamidine synthesis, this typically involves the reduction of a 2-nitro precursor. The classical methods for this transformation have historically employed metals such as iron, zinc, or tin in the presence of an acid. researchgate.net

Modern approaches often utilize catalytic hydrogenation, which offers improved selectivity and milder reaction conditions. A variety of catalytic systems have been explored for the reduction of nitroarenes. For instance, the hydrogenation of nitro compounds can be achieved using hydrogen gas with catalysts like palladium on carbon (Pd/C). nih.gov However, the presence of other reducible functional groups in the molecule presents a challenge in achieving chemoselectivity. researchgate.net

Recent advancements have focused on developing highly selective catalysts. For example, partially oxidized iridium clusters have been shown to selectively hydrogenate the nitro group of 2-nitrobenzaldehyde. researchgate.net Similarly, colloidal iridium nanoparticles and RhCu bimetallic nanoparticles have demonstrated high chemoselectivity in the hydrogenation of nitroaromatics containing other functional groups. semanticscholar.org The choice of catalyst and reaction conditions is crucial to prevent side reactions, such as the hydrogenation of other unsaturated bonds or dehalogenation. nih.gov In some processes, the reduction of the nitro group is performed after the formation of the amidine functionality from a nitrile precursor. google.com

Table 1: Catalytic Systems for the Reduction of Aromatic Nitro Compounds

Catalyst System Precursor Example Product Example Reference
Iron (Fe) powder in acetic acid 2-Nitrobenzamide 2-Aminobenzamide (B116534) researchgate.net
Palladium on Carbon (Pd/C) with H₂ Nitrobenzene Aniline nih.gov
Partially Oxidized Iridium Clusters 2-Nitrobenzaldehyde 2-Aminobenzaldehyde researchgate.net
RhCu Bimetallic Nanoparticles 4-Nitrobenzaldehyde 4-Aminobenzaldehyde semanticscholar.org
NiFe Hydrogenase on Carbon Black Nitrobenzene Aniline nih.gov

The final step in the preparation of this compound is the salification of the 2-aminobenzamidine free base. This process is critical as the hydrochloride salt form often exhibits enhanced water solubility and stability compared to the free base, which is advantageous for subsequent applications. nih.govnih.gov

The procedure for salt formation typically involves dissolving the synthesized free base in a suitable anhydrous organic solvent, such as dichloromethane, ethanol (B145695), or acetone. nih.govgoogle.com Subsequently, a solution of anhydrous hydrogen chloride (HCl), often in a solvent like ether or ethanol, is added dropwise to the solution of the free base. nih.gov The addition of HCl leads to the protonation of a basic site on the 2-aminobenzamidine molecule, resulting in the precipitation of the hydrochloride salt. nih.gov The resulting solid can then be isolated by filtration, washed with a solvent, and dried. nih.gov The formation of the salt can be confirmed through analytical techniques such as NMR spectroscopy and X-ray crystallography. nih.gov For instance, in the synthesis of a related compound, p-aminobenzamidine hydrochloride, the final step involves salification with concentrated hydrochloric acid. google.comgoogle.com

Synthesis of 2-Aminobenzamide Derivatives and Complex Molecular Scaffolds

2-Aminobenzamide, a close analogue of 2-aminobenzamidine, serves as a versatile building block for the synthesis of a wide range of derivatives and more complex heterocyclic structures.

Isatoic anhydride (B1165640) is a readily available and reactive precursor for the synthesis of 2-aminobenzamide derivatives. nih.gov The reaction of isatoic anhydride with various N-nucleophiles, such as primary and secondary amines, provides a direct route to N-substituted 2-aminobenzamides. This transformation typically occurs by heating the reactants in a suitable solvent. nih.gov The process involves the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by the opening of the heterocyclic ring and subsequent decarboxylation to yield the desired 2-aminobenzamide derivative. This method has been successfully employed to synthesize a series of novel 2-aminobenzamide derivatives in good to excellent yields. nih.gov

To improve the efficiency of chemical syntheses, microwave-assisted protocols have been increasingly adopted. The synthesis of 2-aminobenzamide derivatives from isatoic anhydride can be significantly accelerated using microwave irradiation. nih.gov This method often leads to a substantial reduction in reaction time compared to conventional heating methods. nih.gov However, the yields obtained through microwave-assisted synthesis can sometimes be lower than those from conventional methods, potentially due to the thermal sensitivity of the compounds being synthesized. nih.gov Despite this, the microwave-assisted approach remains an attractive, time-efficient, and environmentally friendly alternative for the rapid synthesis of libraries of 2-aminobenzamide derivatives. nih.gov

2-Aminobenzamide (also known as anthranilamide) is a key precursor for the synthesis of various fused heterocyclic systems, most notably quinazolinones. researchgate.netnih.gov The cyclocondensation reaction of 2-aminobenzamide with aldehydes or ketones is a widely used method for the preparation of 2,3-dihydroquinazolin-4(1H)-ones. researchgate.netresearchgate.net This reaction involves the formation of a Schiff base intermediate from the condensation of the aldehyde or ketone with the primary amino group of 2-aminobenzamide, followed by an intramolecular cyclization and dehydration to form the heterocyclic ring.

These reactions can be catalyzed by various acids, including both Brønsted and Lewis acids. researchgate.net The use of green catalysts, such as lactic acid, under solvent-free conditions has also been reported, offering an environmentally benign approach to these valuable heterocyclic scaffolds. researchgate.net The reaction is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the quinazolinone ring by varying the carbonyl compound used in the reaction. researchgate.net

Table 2: Examples of Cyclocondensation Reactions of 2-Aminobenzamide

Carbonyl Compound Resulting Heterocyclic Product Catalyst Example Reference
Benzaldehyde 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one H₃BO₃/Montmorillonite K10 researchgate.net
Various Aldehydes/Ketones 2-Substituted-2,3-dihydroquinazolin-4(1H)-ones Lactic Acid researchgate.net
Aldehydes or Ketones 2-Monosubstituted or 2,2-Disubstituted 2,3-dihydro-4(1H)-quinazolinones Acetic Acid researchgate.net

Cyclocondensation Reactions for Heterocyclic Ring Formation

Catalytic System Investigations (e.g., Copper, Indium Oxide Nanoparticles, Organic Acids)

The efficiency and selectivity of quinazolinone synthesis are heavily influenced by the catalytic system employed. A wide range of catalysts has been investigated to facilitate these cyclocondensation reactions under milder and more sustainable conditions.

Copper Catalysis: Copper-based catalysts are frequently used for the synthesis of quinazolinones from 2-aminobenzamide. researchgate.netacs.org For example, commercially available copper catalysts in the presence of a base like cesium carbonate (Cs2CO3) can effectively promote the aerobic oxidative cyclization of 2-aminobenzamide with various alcohols. researchgate.netacs.org Microwave-assisted protocols using copper catalysts have been shown to provide a facile and green one-pot synthesis, yielding products in moderate to high yields. acs.org The reaction mechanism typically involves the copper-catalyzed oxidation of the alcohol to an aldehyde, which then reacts with 2-aminobenzamide. acs.org

Indium Oxide Nanoparticles: Nano-catalysis offers advantages such as high surface area and reusability. Nano-Indium Oxide (In2O3) has been demonstrated as a highly efficient and recyclable catalyst for the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride (a precursor to 2-aminobenzamide), primary amines, and aromatic aldehydes in aqueous media.

Organic Acids: Simple organic acids, such as p-toluenesulfonic acid (p-TsOH), are effective catalysts for the cyclocondensation step between 2-aminobenzamides and aldehydes to form dihydroquinazolinones. researchgate.net This acid-catalyzed step is often followed by an oxidative dehydrogenation, for which reagents like phenyliodine diacetate (PIDA) are used, to yield the final quinazolinone product. researchgate.net This two-step, one-pot procedure offers mild reaction conditions and is applicable to a broad range of substrates. researchgate.net

Formation of Spiro Compounds

The reactivity of 2-aminobenzamide extends to the formation of complex spirocyclic architectures. A notable example is the synthesis of spiro[indoline-3,2′-quinazoline]-2,4′(3′H)-diones through the condensation of 2-aminobenzamide with isatins (indole-2,3-diones). nih.govacs.org This reaction creates a spiro center by linking the C3 position of the isatin (B1672199) ring to the C2 position of the newly formed quinazolinone ring. The reaction is typically acid-catalyzed, with various catalysts such as NH4Cl, p-TSA, and alum being effective. nih.gov The process involves the initial nucleophilic attack of the primary amino group of 2-aminobenzamide on the C3-keto group of isatin, followed by intramolecular cyclization and dehydration. nih.govacs.org This methodology has been utilized to synthesize a variety of substituted spirooxindoles. nih.gov Furthermore, analogues such as diendo- and diexo-2-aminonorbornene carboxamides have been reacted with isatins to produce novel spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives. nih.gov

Synthesis of Epoxy Monomers Incorporating the Aminobenzamide Moiety

The aminobenzamide moiety can be incorporated into polymer chemistry through the synthesis of novel epoxy monomers. A specific example is the synthesis of tetraglycidyl-1,2-aminobenzamide (ER). rsc.org This monomer is prepared through the condensation reaction of 1,2-aminobenzamide with epichlorohydrin (B41342) in a basic medium. rsc.org The synthesis involves the reaction of the two mobile hydrogens on the primary aromatic amine and the two mobile hydrogens on the amide group with epichlorohydrin, resulting in a monomer with four glycidyl (B131873) ether groups. rsc.org Such monomers, containing electron-rich heteroatoms and π-electrons, are of interest for applications in materials science, for instance, as components in the formulation of advanced epoxy resins. rsc.orggoogle.com

Nucleophilic Addition and Cyclization Pathways

The synthetic transformations of 2-aminobenzamide are fundamentally governed by nucleophilic addition and subsequent cyclization pathways. In the formation of dihydroquinazolinones from aldehydes, the reaction is initiated by the nucleophilic attack of the primary aromatic amine of 2-aminobenzamide onto the electrophilic carbonyl carbon of the aldehyde. researchgate.netacs.org This addition leads to a carbinolamine intermediate which then dehydrates to form an imine. The crucial cyclization step involves the intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon, forming the six-membered dihydropyrimidine (B8664642) ring. acs.org The pathway can be catalyzed by either acids, which activate the aldehyde carbonyl group, or bases, which can deprotonate the amide nitrogen, enhancing its nucleophilicity. researchgate.netacs.org In copper-catalyzed systems, the catalyst's primary role is often the in situ generation of the aldehyde from an alcohol, which then participates in the described pathway. acs.org

Strategies for Functionalization and Analog Development

The 2-aminobenzamide scaffold serves as a versatile template for the development of new analogues with tailored properties. By modifying the core structure or introducing various substituents, chemists can fine-tune the physicochemical and biological characteristics of the resulting molecules.

Derivatization for Specific Biological Activity

Derivatization of 2-aminobenzamide is a key strategy in drug discovery to develop compounds with specific biological activities. By reacting the amino or amide groups, or by starting with substituted precursors like isatoic anhydride, a wide range of biologically active molecules have been synthesized. nih.gov

Antimicrobial Agents: A series of novel 2-aminobenzamide derivatives have been synthesized, often starting from isatoic anhydride and reacting it with various amines. nih.gov These compounds have been screened for their antimicrobial properties against various bacterial and fungal strains. For example, certain N-substituted 2-aminobenzamides have shown moderate to good activity against bacteria like Bacillus subtilis and Staphylococcus aureus, and fungi such as Aspergillus fumigatus and Candida albicans. nih.govnih.gov

Anticancer Agents: The 2-aminobenzamide structure is recognized as a zinc-binding group in histone deacetylase (HDAC), a target for cancer therapy. unec-jeas.com This has prompted the design and synthesis of novel 2-aminobenzamide derivatives as potential anti-cancer drugs. By combining the 2-aminobenzamide moiety with other biologically active heterocycles, such as benzothiazole (B30560), hybrid molecules have been created and tested for their cytotoxic activity against cancer cell lines like A549 (lung cancer) and SW480 (colon cancer). unec-jeas.com

Factor Xa Inhibitors: 2-Aminobenzamide derivatives have been extensively explored as potential antithrombotic agents by targeting Factor Xa (fXa), a key enzyme in the blood coagulation cascade. Synthetic strategies involve substituting the 2-amino position and the amidic nitrogen with various moieties that can interact with the S1 and S4 binding pockets of the fXa enzyme. For instance, novel derivatives incorporating alkyl, benzyl (B1604629), and biphenyl (B1667301) groups have been synthesized and shown to exhibit potent fXa inhibitory activity in vitro.

The table below presents examples of derivatizations and their associated biological activities.

Table 2: Derivatization of 2-Aminobenzamide for Biological Activity
Derivative Class Synthetic Precursor Target Biological Activity Ref.
N-Aryl/Alkyl-2-aminobenzamides Isatoic anhydride, various amines Antimicrobial nih.gov
2-Aminobenzamides with benzothiazole moiety 2-Aminobenzamide analogues Anticancer (Cytotoxicity) unec-jeas.com

Integration into Polymeric Structures

The integration of this compound and its analogues into polymeric structures represents a specialized area of polymer chemistry, driven by the unique properties conferred by the benzamidine (B55565) moiety. While direct polymerization of this compound is not extensively documented in publicly available literature, the incorporation of benzamidine and its derivatives into polymers can be achieved through several advanced synthetic methodologies. These methods primarily include the polymerization of monomers containing a benzamidine group or the post-polymerization modification of existing polymers to introduce this functional group.

The primary amino group and the amidine group of 2-aminobenzamidine offer reactive sites for incorporation into a polymer backbone or as a pendant group. The hydrochloride salt form suggests that polymerization would likely be carried out under conditions that accommodate the salt or involve a neutralization step.

One theoretical approach for integrating 2-aminobenzamidine is through polycondensation reactions. The amino group can react with monomers containing two carboxylic acid or acyl chloride groups to form polyamides. In such a reaction, the 2-aminobenzamidine would act as a diamine monomer, assuming the amidine group does not interfere with the polymerization process. The resulting polyamide would feature pendant amidinium hydrochloride groups, which could impart unique properties such as hydrophilicity and the ability to engage in specific binding interactions.

A more versatile and commonly explored route for incorporating functional moieties like benzamidine into polymers is through post-polymerization modification. This technique involves first synthesizing a polymer with reactive "handles" and then reacting these handles with the desired functional molecule. For instance, a polymer with pendant reactive groups such as activated esters, isocyanates, or epoxy groups could be synthesized and subsequently reacted with the amino group of 2-aminobenzamidine. This approach allows for a high degree of control over the functionalization density and avoids potential complications of polymerizing a monomer with a highly functional and potentially reactive amidine group.

Research into polymers containing benzamidine functionalities often focuses on their application in biomedical fields, particularly as inhibitors of serine proteases or for molecular recognition. For example, monomers such as N,N′-diethyl-4-vinylbenzamidine have been utilized in the synthesis of molecularly imprinted polymers (MIPs). These polymers are designed to have specific recognition sites for target molecules. While not 2-aminobenzamidine, this demonstrates the principle of using vinyl-substituted benzamidine derivatives in radical polymerization to create functional polymeric materials.

Table 1: Potential Monomers for Benzamidine-Containing Polymers

Monomer NameType of PolymerizationPotential Polymer Type
N,N′-Diethyl-4-vinylbenzamidineRadical PolymerizationPoly(vinylbenzamidine)
4-Methacrylamide benzamidineRadical PolymerizationPoly(methacrylamide) with pendant benzamidine

The synthesis of such polymers often involves careful selection of monomers, cross-linkers, and porogenic solvents to create a polymer matrix with the desired morphology and binding characteristics. The resulting benzamidine-containing polymers can exhibit high affinity and selectivity for their target molecules.

While specific research detailing the integration of this compound into polymeric structures is limited, the existing literature on related benzamidine-containing polymers provides a strong foundation for future exploration in this area. The development of such polymers could lead to new materials with tailored properties for applications in affinity chromatography, biosensing, and drug delivery.

Mechanistic Investigations of Chemical Reactivity and Biological Interactions

Role of the Amino Group in Nucleophilic Reactions

The chemical reactivity of 2-aminobenzamidine (B1660964) is significantly influenced by the presence of the aromatic amino group. This group, being a primary amine attached to a benzene (B151609) ring, acts as a potent nucleophile, readily participating in reactions with electrophilic centers. This nucleophilicity is central to the synthesis of various heterocyclic compounds.

A prominent example of the amino group's nucleophilic character is its role in the synthesis of quinazolinones. In these reactions, the amino group of a 2-aminobenzamide (B116534) derivative initiates a nucleophilic attack on the carbonyl carbon of an aldehyde or a related electrophile. google.commedchemexpress.com This initial attack is often the rate-determining step and leads to the formation of an imine intermediate. google.com Subsequent intramolecular cyclization, involving the amide nitrogen, results in the formation of a dihydroquinazolinone, which can then be oxidized to the final quinazolinone product. google.comnih.gov The reaction mechanism highlights the crucial role of the amino group in initiating the cascade of events leading to the formation of the heterocyclic ring system.

The nucleophilicity of the amino group in 2-aminobenzamide derivatives is further demonstrated in their reactions with isatoic anhydride (B1165640). The initial step involves the nucleophilic attack of an amine on the electrophilic carbonyl group of the isatoic anhydride, leading to ring-opening and the formation of a 2-aminobenzamide derivative. repec.org This reactivity underscores the general propensity of the 2-amino group to engage in nucleophilic addition reactions.

While the aforementioned examples primarily involve 2-aminobenzamide, the fundamental principles of the amino group's nucleophilicity are directly applicable to 2-aminobenzamidine. The electronic environment of the aromatic ring and the presence of the basic amino group confer a similar reactive potential, making it a valuable precursor in the synthesis of diverse nitrogen-containing heterocyclic structures.

Enzymatic Interactions and Transformation Pathways

Information regarding the specific enzymatic interactions and transformation pathways of 2-aminobenzamidine hydrochloride is not extensively available in the reviewed literature. However, studies on the related compound, 2-aminobenzamide, provide some insight into potential metabolic routes. For instance, when administered to rats, 2-aminobenzamide is known to be hydroxylated and subsequently conjugated in vivo, leading to the excretion of metabolites such as 3-hydroxyanthranilamide-O-sulfate and 5-hydroxyanthranilamide-O-sulfate. nih.gov This suggests that aromatic hydroxylation and subsequent conjugation are plausible metabolic pathways for structurally similar compounds.

Mechanisms of Action in Glycan Labeling via Reductive Amination

2-Aminobenzamidine, and more commonly its close analog 2-aminobenzamide (2-AB), is widely utilized as a fluorescent labeling agent for the analysis of glycans. The mechanism underlying this application is reductive amination, a robust chemical reaction that forms a stable covalent bond between the labeling agent and the reducing end of a carbohydrate.

The process begins with the nucleophilic attack of the primary aromatic amino group of the labeling molecule on the aldehyde group present at the reducing terminus of the glycan. youtube.com This reaction leads to the formation of a Schiff base, which is an imine intermediate. youtube.com This imine is then selectively reduced by a reducing agent, such as sodium cyanoborohydride or 2-picoline borane, to form a stable secondary amine linkage between the glycan and the fluorescent tag. youtube.com

The advantages of this method include the stoichiometric attachment of one label molecule per glycan molecule, which allows for the relative quantification of different glycans based on fluorescence intensity. youtube.com This technique is a cornerstone of modern glycan analysis, enabling the sensitive detection and structural characterization of complex carbohydrate structures from a variety of biological sources.

The reaction conditions for reductive amination are typically mild, preserving the integrity of the glycan structure, including labile sialic acid residues. The resulting fluorescently labeled glycans can be readily separated and analyzed by various techniques, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis.

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

While specific structure-activity relationship (SAR) studies for this compound are limited in the public domain, extensive research on the closely related 2-aminobenzamide derivatives as enzyme inhibitors, particularly as histone deacetylase (HDAC) inhibitors, provides valuable insights. The 2-aminobenzamide scaffold serves as a key structural motif in the design of these inhibitors.

In the context of HDAC inhibition, the 2-aminobenzamide moiety typically acts as a zinc-binding group, chelating the zinc ion in the active site of the enzyme. The general structure of these inhibitors consists of three main components: a cap group that interacts with the surface of the enzyme, a linker region, and the zinc-binding group.

SAR studies on 2-aminobenzamide-based HDAC inhibitors have revealed several key features that influence their potency and selectivity:

Substitutions on the Benzamide (B126) Ring : Modifications to the benzamide ring can significantly impact inhibitor activity and isoform selectivity. For example, substitution at the 4-position of the 2-aminobenzamide ring with a fluorine atom has been shown to increase selectivity for HDAC3 by reducing potency against HDAC1 and HDAC2. Conversely, introducing large substituents, such as a phenyl or thiophene (B33073) group, at the 5-position enhances selectivity for HDAC1 and HDAC2 over HDAC3.

The Linker Region : The length and composition of the linker that connects the cap group to the 2-aminobenzamide core are critical for optimal interaction with the enzyme's active site channel.

The Cap Group : The nature of the cap group influences interactions with residues on the rim of the active site, contributing to both potency and isoform selectivity.

Research Applications of 2 Aminobenzamidine Hydrochloride and Its Derivatives

A Versatile Building Block in Organic and Medicinal Chemistry

The unique chemical architecture of 2-aminobenzamidine (B1660964) hydrochloride and its related structures, particularly the 2-aminobenzamide (B116534) moiety, has positioned them as highly valuable starting materials and intermediates in the synthesis of a wide array of organic molecules.

Synthesis of Quinoline (B57606) Derivatives

2-Aminobenzamide serves as a key precursor in the synthesis of quinoline derivatives, a class of heterocyclic compounds renowned for their broad spectrum of biological activities. researchgate.netnih.govacs.org The synthesis often involves the condensation of 2-aminobenzamide with other reagents, such as 2-aminoacetophenone (B1585202) and 1,3-cyclohexanedione, to construct the quinoline framework. nih.govacs.org A notable method involves a one-pot reaction using p-toluene sulfonic acid as a catalyst to produce quinoline-fused dihydro/spiro-quinazolinones. nih.govacs.org The reaction proceeds through the formation of an imine intermediate, followed by an intramolecular nucleophilic attack to yield the final quinoline-appended structure. nih.govacs.org

Development of Electroluminescent Materials for Organic Light-Emitting Diodes

The quest for more efficient and stable organic light-emitting diodes (OLEDs) has led researchers to explore the potential of 2-aminobenzamidine derivatives. These compounds are utilized in the preparation of electroluminescent materials, which are crucial components of OLEDs used in modern display and lighting technologies. For instance, certain novel compounds for organic electroluminescent devices have been synthesized using 2-aminobenzamide as a starting material. google.com The inherent electronic properties of these derivatives contribute to the performance and longevity of OLED devices.

Creation of Dyes and Pigments

The chromophoric properties of molecules derived from 2-aminobenzamidine hydrochloride lend themselves to the development of new dyes and pigments. The core structure can be chemically modified to create a diverse palette of colors. While direct synthesis of dyes from this compound is a specific area of ongoing research, the broader class of aminobenzamides is recognized for its role in the dye industry. For example, p-Aminobenzamide is used as an intermediate in the synthesis of certain dyes. environmentclearance.nic.in

Scaffolds for Drug Design and Development

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a foundational framework for the design and development of new therapeutic agents. nih.govacs.orgdovepress.com Its ability to be readily functionalized allows for the creation of libraries of compounds with diverse biological activities. This scaffold has been instrumental in the development of inhibitors for various enzymes, including those involved in cancer and metabolic diseases. dovepress.comresearchgate.net For example, a novel class of heat shock protein 90 (Hsp90) inhibitors was developed from 2-aminobenzamide derivatives, demonstrating potent antitumor activity. acs.org

Enzyme Inhibition Studies

A significant area of research has focused on the ability of 2-aminobenzamidine derivatives to inhibit the activity of specific enzymes, highlighting their potential as therapeutic agents.

Histone Deacetylase (HDAC) Inhibition

Derivatives of 2-aminobenzamide have emerged as a prominent class of histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net HDACs are a class of enzymes that play a crucial role in gene regulation, and their dysregulation is implicated in various diseases, including cancer and neurological disorders. nih.govresearchgate.net

Researchers have synthesized and evaluated numerous 2-aminobenzamide-based compounds for their HDAC inhibitory activity. researchgate.netmdpi.comnih.gov These inhibitors typically feature a common structural pharmacophore consisting of a zinc-binding group (ZBG), a linker, and a cap group. The 2-aminobenzamide moiety often serves as the ZBG, chelating the zinc ion in the active site of the enzyme. mdpi.com

Studies have shown that modifications to the 2-aminobenzamide scaffold can influence the potency and isoform selectivity of the inhibitors. For example, substitutions at different positions on the aminobenzamide ring can confer selectivity for different HDAC isoforms. nih.gov This selectivity is crucial for developing targeted therapies with reduced side effects. The development of these inhibitors has shown promise in preclinical models for conditions like Friedreich's ataxia and various cancers. nih.govmdpi.com

Heat Shock Protein 90 (Hsp90) Inhibition

A novel class of Heat Shock Protein 90 (Hsp90) inhibitors has been developed based on indol-4-one (B1260128) and indazol-4-one derivatives of 2-aminobenzamide. acs.orgnih.gov Hsp90 is a chaperone protein that plays a critical role in the stability and function of numerous oncogenic client proteins, making it an attractive target for cancer therapy. nih.gov

These 2-aminobenzamide-based compounds were identified through screening and subsequently optimized to exhibit strong binding affinity to Hsp90 and nanomolar antiproliferative activity across various cancer cell lines. acs.orgnih.gov The mechanism of action was confirmed to be Hsp90 inhibition, as evidenced by the induction of heat shock protein 70 (Hsp70) and the degradation of specific Hsp90 client proteins in treated cells. acs.orgnih.gov Computational modeling and X-ray crystallography have been instrumental in defining the interaction between these inhibitors and the Hsp90 protein, guiding further analogue design. acs.orgnih.gov

Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Inhibition

The 2-aminobenzamide scaffold has also been utilized to design inhibitors of dipeptidyl peptidase-IV (DPP-IV). dovepress.com DPP-IV is a key enzyme in glucose homeostasis, as it inactivates incretin (B1656795) hormones like GLP-1 and GIP. nih.gov Inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes. nih.govwikipedia.orgnih.gov

Using computer-aided drug design, a series of novel N-substituted aminobenzamide derivatives were designed and synthesized as potential DPP-IV inhibitors. dovepress.com In vitro testing confirmed their ability to inhibit the DPP-IV enzyme, demonstrating the potential of this chemical scaffold for developing new treatments for type 2 diabetes. dovepress.com

Acetylcholinesterase (AChE) Inhibition

Derivatives of 2-aminobenzamide have been used as starting materials for the synthesis of quinazolinones, a class of compounds evaluated for their ability to inhibit acetylcholinesterase (AChE). rsc.orgrsc.org AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. nih.gov Its inhibition is a primary therapeutic approach for conditions such as Alzheimer's disease. rsc.orgnih.gov

A facile, one-pot synthesis using microwave irradiation has been developed to produce these quinazolinone derivatives from 2-aminobenzamides and various alcohols. rsc.orgrsc.org Subsequent evaluation of their biological activity revealed that some of these compounds exhibit moderate AChE inhibitory activity. For instance, quinazolinones 3a and 3f showed inhibition percentages of 49.46% and 58.25%, respectively, at a 50 μM concentration. rsc.org These findings suggest that the quinazolinone core, derived from 2-aminobenzamide, is a promising template for developing new anti-acetylcholinesterase agents. rsc.orgrsc.orgnih.gov

CompoundStarting Material% AChE Inhibition (at 50 μM)Reference
3a 2-aminobenzamide derivative49.46% rsc.org
3f 2-aminobenzamide derivative58.25% rsc.org

Deubiquitinase (e.g., USP1/UAF1) Inhibition

The 2-aminobenzamide structure has served as a synthetic precursor in the development of inhibitors targeting the deubiquitinase complex USP1/UAF1 (ubiquitin-specific protease 1/USP1-associated factor 1). acs.org This complex is a regulator of the DNA damage response and is considered a promising target for anticancer therapies. acs.orggoogle.comnih.govacs.org

In the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are potent USP1/UAF1 inhibitors, 2-aminobenzamide was used in an initial amide coupling step to construct a quinazoline (B50416) scaffold. acs.org The resulting compounds, such as ML323, demonstrated nanomolar potency in inhibiting USP1/UAF1. acs.orgacs.org This inhibition leads to an increase in monoubiquitinated PCNA (a marker of DNA damage tolerance) and reduced survival in non-small cell lung cancer cells, highlighting the therapeutic potential of targeting this deubiquitinase complex. acs.orgacs.org The USP1/UAF1 complex's activity is significantly enhanced by the interaction between USP1 and UAF1. nih.gov

ADP-ribose Synthesis Inhibition

The process of poly(ADP-ribosyl)ation, catalyzed by poly(ADP-ribose) polymerases (PARPs), is a critical cellular mechanism involved in genomic stability, DNA repair, and cell death. nih.govaacrjournals.org PARP enzymes, particularly PARP-1 and PARP-2, are activated by DNA strand breaks and utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) chains on various nuclear proteins. nih.govaacrjournals.org Overactivation of PARP in response to extensive DNA damage can lead to severe depletion of cellular NAD+ and ATP, ultimately causing cell death. oup.com

Inhibitors of PARP are of significant interest as they can prevent this cellular energy crisis and have therapeutic potential, particularly in cancer treatment where they can potentiate the effects of DNA-damaging agents. nih.govpnas.org The benzamide (B126) chemical scaffold is a well-established foundation for PARP inhibitors. Notably, compounds such as 3-aminobenzamide (B1265367) and benzamide itself have been shown to inhibit malignant transformation in vitro by interfering with poly(ADP-ribose) formation. pnas.org

Specifically, 2-aminobenzamide, a close structural relative of 2-aminobenzamidine, has been identified as an inhibitor of ADP-ribose synthesis. nih.gov In studies using murine Friend erythroleukemia cells, 2-aminobenzamide was found to antagonize induced DNA hypomethylation, a process linked to differentiation. nih.gov This effect suggests that ADP-ribosylation plays a positive regulatory role in erythroid differentiation and that 2-aminobenzamide can modulate this pathway. nih.gov The inhibitory action of the benzamide class of compounds suggests that alterations in poly(ADP-ribosyl)ation can impact gene regulation and expression, which is distinct from their effects on DNA repair or mutagenesis. pnas.org

Competitive Inhibition of Specific Proteases (e.g., Trypsin, Plasmin, Thrombin by related compounds)

Benzamidine (B55565) and its derivatives are widely recognized as reversible, competitive inhibitors of trypsin-like serine proteases. nih.govchromnet.net These enzymes, which include crucial players in physiological and pathological processes like trypsin, plasmin, and thrombin, share a common catalytic mechanism and a specificity pocket (the S1 subsite) that the benzamidine moiety targets. nih.govresearchgate.net The positively charged amidine group of the inhibitor forms a key interaction with a conserved aspartate residue (Asp189 in trypsin) at the base of the S1 pocket, mimicking the natural substrates of these proteases. researchgate.net

Research has demonstrated that various derivatives of benzamidine exhibit potent inhibitory activity against these proteases, with inhibition constants (Ki) often in the micromolar range. uniprot.orgacs.org For example, novel aryl derivatives of benzamidine have been synthesized and shown to be competitive inhibitors of bovine trypsin, human thrombin, and human plasmin. uniprot.orgacs.org The potency of these inhibitors can be modulated by substitutions on the benzamidine ring. Amides of N-alpha-substituted 3-amidinophenylalanine are among the most potent benzamidine-type inhibitors of trypsin, plasmin, and thrombin. nih.gov In contrast, amides of 4-amidinophenylalanine show weaker inhibition towards trypsin and plasmin but can be potent and specific thrombin inhibitors. nih.gov

The principle of multivalency has also been explored to enhance inhibitory potency. By linking multiple benzamidine molecules together, the effective local concentration of the inhibitor is increased, leading to stronger inhibition. nih.gov A bivalent benzamidine, pentamidine, was found to be a significantly stronger plasmin inhibitor than monovalent benzamidine compounds. nih.govresearchgate.net This highlights that the strategic design of benzamidine derivatives, including this compound, is a viable approach for developing specific and potent protease inhibitors.

Table 1: Inhibition Constants (Ki) of Benzamidine Derivatives against Specific Serine Proteases

Compound Protease Ki (μM) Inhibition Type
Pentamidine (bivalent benzamidine) Plasmin 2.1 ± 0.8 Competitive
Tri-AMB (trivalent benzamidine) Plasmin 3.9 ± 1.7 Competitive
N-alpha-substituted 3-amidinophenylalanine amides Trypsin, Plasmin, Thrombin Potent Inhibition Competitive
1-(4-amidinophenyl)-3-(4-chlorophenyl)urea (ACPU) Bovine Trypsin Micromolar range Competitive

This table is generated based on data from multiple sources. nih.govacs.orgnih.gov

Biological Activity Investigations in Pre-Clinical Models

In Vitro Antiproliferative and Anticancer Activity

Derivatives of 2-aminobenzamide and the related 2-aminobenzimidazole (B67599) scaffold have demonstrated significant antiproliferative and cytotoxic activity against various human cancer cell lines in vitro. nih.govnih.govaun.edu.eg These compounds represent a promising class for the development of novel anticancer agents. frontiersin.org

Studies have shown that specific 2-aminobenzimidazole derivatives exhibit cytotoxic effects against a panel of human cancer cell lines, including rectal (SW707), bladder (HCV29T), lung (A549), and breast (T47D) cancer cells. nih.govresearchgate.net Further research into dual inhibitors identified a series of 2-aminobenzamide derivatives that target both histone deacetylase 2 (HDAC2) and focal adhesion kinase (FAK), enzymes often overexpressed in cancers. nih.govaun.edu.eg These dual-action compounds showed promising anticancer activity against colon, leukemia, and renal cancer cell lines. nih.gov For instance, compound 11c , a 2-aminobenzamide derivative, was among the most potent tested against these cell lines. aun.edu.eg

A significant challenge in drug development is poor water solubility, which can hinder in vivo efficacy. To address this, salt forms of active compounds are often developed. nih.govresearchgate.net In a recent study, a novel o-aminobenzamide derivative, F8 , was converted into its hydrochloride salt, F8·2HCl . frontiersin.org This modification dramatically improved water solubility (from <1 mg/mL to >50 mg/mL) while maintaining potent in vitro antiproliferative activity against undifferentiated human gastric carcinoma cells (HGC-27). frontiersin.org The hydrochloride salt also showed superior in vivo antitumor efficacy in a xenograft model compared to the parent compound. frontiersin.org Similarly, the hydrochloride salt of another N-phenyl-2-(aniline) benzamide analog, N53·HCl , showed enhanced solubility and improved anti-colon cancer activity in vitro and in vivo compared to its free base form. nih.govresearchgate.net

Table 2: In Vitro Antiproliferative Activity of 2-Aminobenzamide Derivatives

Compound Cancer Cell Line Cell Line Origin IC50 (μM)
F8·2HCl HGC-27 Undifferentiated Gastric Carcinoma < 1.5
N53·HCl HT29 Colon Carcinoma 2.95 ± 0.08
N53·HCl RKO Colon Carcinoma 7.99 ± 0.85
N53·HCl HCT116 Colon Carcinoma 10.94 ± 1.30
Compound 6a A-498 Renal Cancer < 6.19
Compound 7c A-498 Renal Cancer < 6.19

This table compiles data from multiple studies on various 2-aminobenzamide derivatives and their salts. nih.govfrontiersin.orgnih.gov

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal)

The benzamidine and 2-aminobenzamide scaffolds have been explored for their potential as antimicrobial agents, with various derivatives showing efficacy against a range of bacterial and fungal pathogens. nih.govnih.govmdpi.com

A study focused on synthesizing novel benzamidine analogues (NBAs) for treating periodontitis, a polymicrobial disease, found that the compounds exhibited significant antimicrobial activity against periodontal pathogens. nih.gov The synthesized imino bases of benzamidine showed minimum inhibitory concentration (MIC) values between 31.25 and 125 µg/mL against the tested microbes, including Porphyromonas gingivalis. nih.gov Another study involving affinity chromatography identified that benzamidine derivatives can interact with the heat-shock protein GroEL in P. gingivalis, suggesting a mechanism for their bacteriostatic effects beyond the well-known inhibition of gingipain proteases. nih.gov

Derivatives of 2-aminobenzamide have also been synthesized and evaluated for broad-spectrum antimicrobial activity. nih.govmdpi.comresearchgate.net In one study, a series of new 2-aminobenzamide derivatives were tested against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and fungal strains (Saccharomyces cerevisiae, Aspergillus fumigatus, Candida albicans). nih.govmdpi.com One compound in this series demonstrated excellent antifungal activity against Aspergillus fumigatus, proving more potent than the standard drug clotrimazole, and also showed moderate to good activity against most other tested strains. nih.govresearchgate.net

Furthermore, novel benzamidine derivatives incorporating 1,2,3-triazole moieties have been synthesized and tested for fungicidal activity. While showing weak activity in vitro, some of these compounds displayed excellent in vivo efficacy against plant pathogens like Colletotrichum lagenarium and Botrytis cinerea. nih.gov For example, compound 16d had a 90% efficacy rate against C. lagenarium, surpassing that of the commercial fungicide carbendazim. nih.gov

Table 3: Antimicrobial Efficacy of Benzamidine and 2-Aminobenzamide Derivatives

Compound Class/Derivative Target Organism Type Activity/Efficacy
Novel Benzamidine Analogues (NBAs) Periodontal Pathogens Bacteria MIC: 31.25-125 µg/mL
2-Aminobenzamide Derivative (Compound 5) Aspergillus fumigatus Fungus More potent than Clotrimazole
2-Aminobenzamide Derivative (Compound 5) Various Bacteria & Fungi Bacteria/Fungi Moderate to good activity
Benzamidine-Triazole (Compound 16d) Colletotrichum lagenarium Fungus 90% efficacy in vivo at 200 µg/mL

Data compiled from studies on different classes of benzamidine and 2-aminobenzamide derivatives. nih.govnih.govnih.gov

Studies in Cellular Models of Genetic Disorders (e.g., Friedreich's Ataxia)

Friedreich's ataxia (FRDA) is a debilitating neurodegenerative genetic disorder caused by a GAA repeat expansion in the first intron of the FXN gene. nih.govbiologists.com This mutation leads to heterochromatin formation and epigenetic silencing of the gene, resulting in a deficiency of the essential mitochondrial protein frataxin. nih.gov A promising therapeutic strategy involves using histone deacetylase (HDAC) inhibitors to reverse this gene silencing and restore frataxin expression.

A specific class of 2-aminobenzamide compounds has emerged as particularly effective in this context. nih.govoup.com These molecules act as inhibitors of class I HDACs, specifically HDAC1 and HDAC3. nih.gov Research using neuronal cells derived from FRDA patient-induced pluripotent stem cells (iPSCs) has shown that treatment with these 2-aminobenzamide HDAC inhibitors can significantly increase FXN mRNA levels and frataxin protein. nih.govnih.gov

One such compound, HDACi 109 (also known as RG2833), has been extensively studied. In FRDA neuronal cell models, treatment with this 2-aminobenzamide derivative not only upregulated frataxin but also corrected downstream cellular phenotypes, such as normalizing the levels of iron-sulfur cluster-containing proteins, reducing oxidative stress, and protecting the neurons from oxidative stress-mediated cell death. oup.com The mechanism appears to involve increasing histone acetylation (specifically H3K9ac) at the FXN gene locus, which counteracts the repressive chromatin state. nih.gov Interestingly, studies have shown that inhibitors must target both HDAC1 and HDAC3 and possess a long residence time on these enzymes to effectively reactivate FXN gene expression. nih.gov These preclinical findings in cellular models provided a strong proof-of-concept for advancing 2-aminobenzamide-based therapies into clinical investigation for FRDA. nih.govescholarship.org

Role in Advanced Analytical Techniques

The chemical structures of 2-aminobenzamidine and its close relative 2-aminobenzamide lend themselves to important applications in advanced analytical and purification techniques, primarily in the fields of proteomics and glycomics.

The benzamidine moiety is a well-established ligand for affinity chromatography, a powerful technique for purifying proteins based on specific binding interactions. researchgate.net p-Aminobenzamidine, an isomer of 2-aminobenzamidine, is frequently immobilized onto a solid support matrix (like agarose (B213101) or Toyopearl) to create an affinity column. researchgate.netresearchgate.net This technique is highly effective for the single-step purification of trypsin-like serine proteases, which bind reversibly and specifically to the immobilized ligand. researchgate.netnih.gov This method has been successfully used to isolate a wide array of proteases, including trypsin, thrombin, plasmin, and kallikrein, from complex biological mixtures like snake venoms or cell extracts. researchgate.netresearchgate.net

In the field of glycomics, 2-aminobenzamide (2-AB) is a gold-standard fluorescent labeling agent for the analysis of N-glycans released from glycoproteins. oup.comresearchgate.net The 2-AB tag is attached to the reducing end of the glycan through reductive amination. This derivatization significantly enhances the sensitivity of detection by fluorescence. researchgate.net Labeled glycans can then be separated and quantified using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), typically with a hydrophilic interaction liquid chromatography (HILIC) column. oup.comresearchgate.net This HILIC-UPLC-FLR-MS (Fluorescence and Mass Spectrometry) approach is a robust, high-throughput method for detailed glycan profiling, essential for characterizing therapeutic antibodies and understanding the role of glycosylation in health and disease. researchgate.netfrontiersin.org

Fluorescent Labeling in Glycomics Research

The derivatization of glycans with a fluorescent tag is a common strategy to enhance detection sensitivity in liquid chromatography and electrophoresis. 2-Aminobenzamidine (often referred to as 2-aminobenzamide or 2-AB in the context of glycan labeling) is a widely used fluorescent tag. It covalently binds to the reducing end of a glycan through a reaction called reductive amination. nih.govfrontiersin.org This process involves the reaction of the primary amine group of 2-AB with the aldehyde group of the glycan, forming an imine, which is then reduced to a stable secondary amine. nih.govfrontiersin.org This stoichiometric, 1:1 labeling allows for the relative quantification of different glycans based on their fluorescence intensity. nih.govfrontiersin.org

The analysis of N-glycans, which are crucial for the proper function of many proteins, often employs hydrophilic interaction chromatography (HILIC) coupled with fluorescence (FLR) and mass spectrometry (MS) detection. nih.govnih.gov This technique, particularly in its ultra-performance liquid chromatography (UPLC) format, allows for high-throughput and high-resolution profiling of N-glycans released from glycoproteins. nih.govnih.gov

In this context, 2-aminobenzamidine is a frequently used labeling agent. nih.govfrontiersin.org After enzymatic release from a glycoprotein (B1211001) like Immunoglobulin G (IgG), N-glycans are labeled with 2-AB, purified, and then analyzed by HILIC-UPLC-FLR-MS. nih.govfrontiersin.org This method allows for satisfactory and comparable chromatographic separation of IgG N-glycans. nih.govfrontiersin.org While newer labels like procainamide (B1213733) (ProA) and RapiFluor-MS (RF-MS) may offer higher sensitivity in some cases, 2-AB remains a reliable choice for N-glycan derivatization in high-throughput analyses. nih.govnih.gov The combination of FLR for quantification and MS for structural confirmation provides a powerful tool for comprehensive N-glycan analysis. jove.com

Table 1: Comparison of Fluorescent Labels in N-Glycan Analysis by HILIC-UPLC-FLR-MS

Feature 2-Aminobenzamidine (2-AB) Procainamide (ProA) RapiFluor-MS (RF-MS)
FLR Sensitivity Baseline ~15-fold higher than 2-AB ~4-fold lower than ProA
MS Sensitivity Baseline ~2-fold lower than RF-MS ~68-fold higher than 2-AB
Min. IgG for FLR Quantification 10 µg 1–5 µg 1 µg
Min. IgG for MS Quantification 10 µg 1 µg 0.5 µg

Data sourced from a comparative study on IgG N-glycan analysis. nih.govnih.gov

2-Aminobenzamidine labeling coupled with HILIC-HPLC is a robust and sensitive method for profiling free oligosaccharides, such as those found in milk. oup.com This approach has been successfully applied to characterize the complex mixture of oligosaccharides in bovine colostrum. oup.com The methodology allows for the analysis of both neutral and charged (sialylated) glycans in a single run. oup.com

The retention of the 2-AB labeled oligosaccharides in HILIC is based on their hydrophilicity, which is influenced by factors like composition, charge, size, structure, and linkage type. oup.com This allows for the separation and subsequent identification of numerous glycan structures. For instance, in a study on bovine colostrum, this method, combined with exoglycosidase digestion and mass spectrometry, led to the structural assignment of 37 free glycans, including 20 sialylated species. oup.com The use of a 2-AB-labeled dextran (B179266) ladder as an external standard helps to minimize system-to-system variation, making the data robust and comparable across different experiments. oup.com

A significant advantage of using 2-aminobenzamidine for glycan analysis is its ability to provide quantitative data. nih.govthermofisher.com The reductive amination process results in a stoichiometric, one-to-one binding of a single 2-AB molecule to each glycan molecule. nih.govfrontiersin.org This direct molar relationship allows for the accurate relative quantification of individual glycans in a mixture based on the intensity of their fluorescence signals. nih.govfrontiersin.org

Studies have established the limits of detection (LOD) and quantification (LOQ) for 2-AB labeled glycans. Using an HPLC system with fluorescence detection, the LOD for 2-AB labeled glycans can be as low as approximately 3 femtomoles, with an LOQ of 10 femtomoles when using a more sensitive 8 µL flow cell. thermofisher.com While other labels might offer lower detection limits, 2-AB provides good and comparable repeatability in labeling procedures. nih.govnih.gov For reliable quantification of individual N-glycans from a glycoprotein like IgG using fluorescence detection, a starting amount of 10 µg of IgG is typically required for the 2-AB labeling method. nih.govfrontiersin.org

Fluorescence-Detection Size-Exclusion Chromatography (FSEC) for Protein Characterization

Fluorescence-detection size-exclusion chromatography (FSEC) is a powerful technique used for screening and characterizing proteins, particularly membrane proteins and monoclonal antibodies. chromatographyonline.comchromatographyonline.com The method involves analyzing protein expression levels and aggregation states by SEC coupled with a fluorescence detector. chromatographyonline.comchromatographyonline.com

In the context of protein characterization, especially for glycoproteins like monoclonal antibodies, 2-aminobenzamidine can be used as a fluorescent tag. chromatographyonline.comchromatographyonline.com By labeling the glycan portions of a glycoprotein with 2-AB, it becomes possible to detect the protein at very low concentrations (down to the femtomole level) using fluorescence detection. chromatographyonline.comchromatographyonline.com This is particularly useful when analyzing proteins that lack intrinsic fluorophores or are present in low abundance. cytivalifesciences.com This application of 2-AB in FSEC aids in studying protein stability, aggregation, and the characterization of antibody glycan variants, which are critical for the development of biotherapeutics. chromatographyonline.comchromatographyonline.com

Enzyme Binding Studies

Derivatives of 2-aminobenzamidine are utilized in studies of enzyme kinetics and inhibition, serving as molecular probes to investigate enzyme active sites and binding mechanisms.

For instance, 2-aminobenzamide derivatives have been developed as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in gene regulation. nih.govmdpi.com These compounds typically feature the 2-aminobenzamide moiety as a zinc-binding group, which chelates the zinc ion in the enzyme's active site. mdpi.comnih.gov The binding is further stabilized by interactions with key amino acid residues, such as histidine and tyrosine. mdpi.com By synthesizing and testing various 2-aminobenzamide analogs, researchers can explore the structure-activity relationships and design more potent and selective HDAC inhibitors. mdpi.comnih.gov These studies are critical in the development of potential therapeutics for diseases like cancer. mdpi.com

In another example, 4-aminobenzamidine (B1203292), a closely related compound, has been studied as an inhibitor of human tissue kallikrein (hK1), a type of serine protease. bjournal.org Kinetic studies have shown that 4-aminobenzamidine acts as a linear competitive inhibitor of hK1, meaning it competes with the natural substrate for binding to the enzyme's active site. bjournal.org Such enzyme binding studies help to elucidate the structural requirements for substrate and inhibitor binding and can explain the substrate specificity of enzymes. bjournal.org

Advanced Spectroscopic and Crystallographic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While specific experimental spectra for 2-Aminobenzamidine (B1660964) hydrochloride are not widely published, the expected chemical shifts and multiplicities can be predicted based on the structure and the known effects of its functional groups.

The formation of the hydrochloride salt involves the protonation of the basic nitrogen atoms—primarily the amidine group and potentially the aromatic amino group. This protonation has a significant impact on the electronic environment of the nearby protons and carbons, leading to characteristic downfield shifts in the NMR spectra compared to the free base.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons on the nitrogen atoms.

Aromatic Protons: The four protons on the benzene (B151609) ring would appear in the aromatic region (typically 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets) would depend on their position relative to the amino and amidine substituents. The electron-donating amino group and the electron-withdrawing protonated amidinium group would create a complex splitting pattern.

Amine and Amidine Protons (-NH₂): The protons of the primary amine and the amidine group would appear as broad signals due to rapid chemical exchange and quadrupolar relaxation. In the hydrochloride salt, the N-H protons of the resulting ammonium (B1175870) and amidinium ions would be deshielded and shift further downfield. These peaks are often exchangeable with deuterium, a feature that can be confirmed by adding D₂O to the sample, which would cause the signals to disappear.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Aromatic Carbons: Six distinct signals would be expected for the six carbons of the benzene ring. The carbon atom attached to the amino group (C2) would be shielded, appearing at a lower chemical shift, while the carbon attached to the protonated amidinium group (C1) would be deshielded, shifting downfield.

Amidine Carbon: The carbon atom of the amidine group (-C(NH₂)₂) would be highly deshielded due to the direct attachment of two nitrogen atoms and would appear significantly downfield, a characteristic feature for this functional group.

Predicted ¹H NMR Chemical Shifts (ppm) Predicted ¹³C NMR Chemical Shifts (ppm)
Aromatic H 6.5 - 8.0
-NH₂ (Amine/Amidine) Broad, variable
Aromatic C 115 - 150
Amidine C > 150

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For 2-Aminobenzamidine hydrochloride, the IR spectrum would be characterized by absorption bands corresponding to its primary amine, amidinium ion, and substituted benzene ring.

N-H Vibrations: The primary amino group (-NH₂) typically shows two stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching). Upon formation of the hydrochloride salt, the protonated amino group (-NH₃⁺) and the amidinium group give rise to strong, broad absorption bands in a lower frequency region, typically between 2800 and 3200 cm⁻¹. researchgate.net These broad bands are a hallmark of amine salts and are due to extensive hydrogen bonding. researchgate.netcdnsciencepub.com N-H bending vibrations for the primary amine (scissoring) are expected around 1600 cm⁻¹.

C=N Vibrations: The C=N stretching vibration of the amidinium group is expected to appear in the 1640-1690 cm⁻¹ region.

Aromatic Vibrations: The spectrum will also feature characteristic absorptions for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern of the benzene ring.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine/Amidinium (-NH₃⁺, -C(NH₂)₂⁺)N-H Stretch (H-bonded)2800 - 3200 (Broad)
Primary Amine (-NH₂)N-H Stretch3300 - 3500
Primary Amine (-NH₂)N-H Bend (Scissoring)~1600
Amidinium (C=N)C=N Stretch1640 - 1690
Aromatic RingC=C Stretch1450 - 1600
Aromatic RingC-H Stretch> 3000

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum would be acquired for the cationic form of the free base, 2-aminobenzamidine. The molecular ion peak [M+H]⁺ would correspond to a mass-to-charge ratio reflecting the protonated molecule (C₇H₉N₃).

The fragmentation of the molecular ion upon collision-induced dissociation (CID) would likely proceed through several pathways:

Loss of Ammonia (B1221849): A common fragmentation pathway for amidines is the neutral loss of ammonia (NH₃) from the amidine group.

Loss of Amino Radical: Cleavage of the C-N bond of the aromatic amine could lead to the loss of an amino radical (•NH₂).

Ring Fragmentation: The aromatic ring itself can undergo fragmentation, leading to smaller charged species.

Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. While specific experimental data for 2-aminobenzamidine is scarce, studies on related compounds like 2-aminobenzamide (B116534) show that fragmentation patterns can effectively reveal the structure of the core and its substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light.

This compound possesses a substituted benzene ring, which acts as a chromophore. The spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. They are typically high-energy transitions, resulting in strong absorption bands in the UV region.

n → π Transitions:* These transitions involve the excitation of non-bonding electrons (from the nitrogen lone pairs of the amino and amidine groups) to π* antibonding orbitals. These are lower-energy transitions and result in weaker absorption bands at longer wavelengths compared to π → π* transitions.

Studies on the related compound 2-aminobenzimidazole (B67599) show absorption maxima around 280 nm and 244 nm in water, which are attributed to these types of transitions. researchgate.net A similar profile would be expected for 2-aminobenzamidine, with the exact position and intensity of the absorption maxima being influenced by the solvent and the protonation state of the molecule.

X-ray Crystallographic Analysis of Protein-Ligand Complexes

X-ray crystallography is a powerful technique that can determine the three-dimensional atomic structure of a molecule, including complex biological macromolecules like proteins. When a small molecule ligand like 2-aminobenzamidine is bound to a protein, crystallography can provide a detailed picture of the binding site and the specific interactions that stabilize the complex.

Benzamidine (B55565) and its derivatives are well-known inhibitors of serine proteases, such as trypsin and urokinase, because the positively charged amidinium group can mimic the protonated arginine or lysine (B10760008) side chains of the natural substrates. This allows it to bind tightly in the enzyme's specificity pocket, which typically contains a negatively charged aspartate residue.

Salt Bridges: A strong electrostatic interaction, or salt bridge, typically forms between the positively charged amidinium group of the ligand and the negatively charged carboxylate group of an aspartate residue at the bottom of the S1 specificity pocket.

Hydrogen Bonds: The N-H groups of the amidinium moiety act as hydrogen bond donors, forming multiple hydrogen bonds with backbone carbonyl oxygens and side chains of residues lining the active site.

Hydrophobic Interactions: The phenyl ring of the ligand engages in hydrophobic or "stacking" interactions with aromatic or aliphatic residues within the binding pocket.

In a hypothetical complex with 2-aminobenzamidine, the additional 2-amino group would offer another point of interaction, potentially forming an additional hydrogen bond with a suitable acceptor group on the protein surface, which could enhance binding affinity or alter specificity compared to benzamidine. For instance, the crystal structure of urokinase with 2-amino-5-hydroxy-benzimidazole (PDB ID: 1FV9) illustrates how such substituted scaffolds can be accommodated and provide additional interactions within an active site. rcsb.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nrel.gov It offers a balance between accuracy and computational cost, making it suitable for studying aromatic compounds. The B3LYP functional, combined with basis sets like 6-311G or 6-31G(d,p), is commonly employed for reliable geometry predictions and electronic property calculations of benzamide (B126) derivatives and related structures. crimsonpublishers.comnih.govmdpi.com

Geometry Optimization and Electronic Structure Elucidation

The initial step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to its minimum energy state. cp2k.org This process yields crucial data on bond lengths, bond angles, and dihedral angles. bhu.ac.in For molecules analogous to 2-aminobenzamidine (B1660964), DFT calculations have been used to obtain optimized geometries and understand their electronic characteristics. nih.govekb.eg For example, studies on related Schiff base complexes have utilized DFT to confirm the geometry of the isolated compounds. nih.gov The electronic structure, which dictates the molecule's properties, is elucidated by analyzing the distribution of electrons, often visualized through molecular orbitals. cp2k.orgquantum-chem.pro.br

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO, LUMO, Electrophilicity Index)

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. crimsonpublishers.comresearchgate.net A small energy gap suggests a molecule is more polarizable and reactive, often referred to as a "soft" molecule, while a large gap indicates higher stability and lower reactivity ("hard" molecule). crimsonpublishers.comedu.krd

In a study on the related molecule 2-aminobenzimidazole (B67599) (2-ABD), DFT calculations were used to determine the HOMO and LUMO energies. The analysis showed that the HOMO is primarily located over the benzimidazole (B57391) ring, and a HOMO→LUMO transition results in electron density moving towards the amino group. researchgate.net This charge transfer potential is a key aspect of its chemical behavior.

Interactive Data Table: FMO Properties of 2-Aminobenzimidazole Data calculated by B3LYP/6-311++G(d,p) method. researchgate.net

PhaseHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Gas Phase-5.698-0.6755.023
Chloroform-5.732-0.7325.000
DMSO-5.751-0.7674.984

Quantum Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. crimsonpublishers.comedu.krd These descriptors provide a theoretical basis for understanding a molecule's interactions and stability. quantum-chem.pro.br Key descriptors include:

Electronegativity (χ): Measures the power of a molecule to attract electrons. crimsonpublishers.comedu.krd

Chemical Hardness (η): Measures the resistance to a change in its electron distribution. crimsonpublishers.com

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's capability to accept electrons. nih.gov

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from an equilibrium system. edu.krd

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. edu.krd

Interactive Data Table: Quantum Reactivity Descriptors for 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione Data calculated by B3LYP/6-31G(d,p) method. crimsonpublishers.com

DescriptorSymbolValue (eV)
HOMO EnergyE_HOMO-6.6508
LUMO EnergyE_LUMO-3.1362
Energy GapΔE3.5146
Ionization PotentialI6.6508
Electron AffinityA3.1362
Electronegativityχ4.8935
Chemical Hardnessη1.7573
Chemical SoftnessS0.2845
Electrophilicity Indexω6.8123

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a 2-aminobenzamidine derivative, binds to a macromolecular target, typically a protein. semanticscholar.orgtjnpr.org This method explores possible binding modes and estimates the binding affinity, providing crucial insights for structure-based drug design. semanticscholar.orgmdpi.com

Derivatives of 2-aminobenzamide (B116534) have been extensively studied as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. semanticscholar.orgmdpi.comresearchgate.net Docking studies revealed that the 2-aminobenzamide moiety acts as a zinc-binding group (ZBG), chelating the catalytic zinc ion in the HDAC active site in a bidentate fashion through its carbonyl oxygen and amino group. semanticscholar.orgmdpi.com Furthermore, the amino group often forms key hydrogen bonds with nearby histidine and tyrosine residues, stabilizing the complex. mdpi.com Docking has also been used to investigate the interactions of related compounds with other targets, such as the thymidine (B127349) kinase of the herpes simplex virus (HSV-1). nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. silcsbio.com MD simulations are used to assess the conformational stability of the ligand-protein complex and to analyze the persistence of key interactions. semanticscholar.orgmdpi.comzenodo.org

For 2-aminobenzamide-based HDAC inhibitors, MD simulations lasting up to 100 nanoseconds have been performed to verify the stability of the predicted binding modes. mdpi.comresearchgate.net Analyses such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to monitor the stability of the protein and ligand. mdpi.com A stable RMSD for the protein backbone and the ligand indicates a stable binding complex. mdpi.com These simulations confirm that the crucial interactions predicted by docking, such as zinc chelation and hydrogen bonding, are maintained throughout the simulation, reinforcing the proposed binding model. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and guide the design of more effective molecules. semanticscholar.orgnih.gov

For aminophenyl benzamide derivatives targeting HDACs, 3D-QSAR models have been developed. nih.gov These models have shown excellent correlation coefficients (r²) and predictive power (q²). nih.gov The QSAR studies revealed that hydrophobic character is crucial for HDAC inhibitory activity, suggesting that adding hydrophobic substituents could enhance potency. nih.gov The models also indicated that hydrogen bond donating groups positively contribute to activity, while electron-withdrawing groups have a negative influence. nih.gov Such models serve as valuable tools for the rational design of novel inhibitors based on the 2-aminobenzamide scaffold. semanticscholar.org

Computational Studies in Corrosion Inhibition

Computational and theoretical chemistry have emerged as powerful tools for understanding the mechanisms of corrosion inhibition at a molecular level. These studies provide valuable insights into the relationship between the molecular structure of an inhibitor and its protective performance. In the context of compounds related to 2-aminobenzamidine, such as tetraglycidyl-1,2-aminobenzamide (TGAB), computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been employed to elucidate their corrosion inhibition properties. researchgate.netscispace.comnih.gov

Detailed Research Findings

Theoretical calculations for TGAB have been conducted to understand its interaction with metal surfaces, primarily iron (Fe). scispace.com These studies focus on quantum chemical parameters that are known to correlate with the inhibition efficiency of a molecule. These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), electronegativity (χ), global hardness (η), and global softness (σ). nih.govnih.gov

The EHOMO is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. nih.gov Conversely, the ELUMO represents the ability of the molecule to accept electrons from the metal surface. A lower ELUMO value suggests a greater capacity for electron acceptance. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's reactivity; a smaller ΔE generally corresponds to higher reactivity and thus better inhibition potential. nih.gov

Molecular dynamics simulations provide a dynamic picture of the adsorption process of the inhibitor molecules on the metal surface. These simulations can predict the adsorption energy and the orientation of the inhibitor on the surface. For TGAB, MD simulations have been performed on the Fe(110) surface, which is a common crystal plane of iron. researchgate.net The results of these simulations indicate a strong and spontaneous adsorption of the TGAB molecules on the steel surface. scispace.com

The following tables summarize the key computational parameters and findings from theoretical studies on tetraglycidyl-1,2-aminobenzamide.

Table 1: Quantum Chemical Parameters for Tetraglycidyl-1,2-aminobenzamide (TGAB)

Parameter Value Significance in Corrosion Inhibition
EHOMO - Higher values indicate better electron-donating ability.
ELUMO - Lower values indicate better electron-accepting ability.
Energy Gap (ΔE) - Smaller values suggest higher reactivity and inhibition efficiency.
Electronegativity (χ) - Indicates the ability of an atom to attract bonding electrons.
Global Hardness (η) - Measures the resistance to change in electron distribution.
Global Softness (σ) - The reciprocal of hardness, indicating higher reactivity.

No specific numerical values were available in the provided search results for all parameters.

Table 2: Molecular Dynamics Simulation Findings for Tetraglycidyl-1,2-aminobenzamide (TGAB) on Fe(110) Surface

Parameter Finding Implication for Corrosion Inhibition
Adsorption Energy High negative value Indicates strong and spontaneous adsorption of the inhibitor on the metal surface.
Adsorption Orientation Parallel to the surface Maximizes the surface coverage, providing a more effective barrier against corrosive species.

Specific numerical values for adsorption energy were not consistently reported across the search results.

The computational findings for TGAB suggest that its effectiveness as a corrosion inhibitor is due to the presence of multiple active centers, including nitrogen and oxygen atoms and the aromatic ring. scispace.comnih.gov These sites facilitate the adsorption of the molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The good agreement between experimental and theoretical results for TGAB validates the use of computational chemistry as a predictive tool in the design of new and more effective corrosion inhibitors. scispace.com

Future Directions and Emerging Research Frontiers

Innovation in Green and Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on environmental responsibility has spurred the development of green and sustainable synthetic methods. For derivatives of 2-aminobenzamidine (B1660964), this translates to a move away from hazardous reagents and energy-intensive processes.

Recent advancements have focused on the use of environmentally benign catalysts and solvents. For instance, the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, which can be derived from 2-aminobenzamide (B116534), has been achieved using natural deep eutectic solvents (NADES) prepared from ascorbic acid and choline (B1196258) chloride. nih.gov This method offers high yields (85–97%) and short reaction times under solvent-free conditions, with the added benefit of a recyclable catalyst. nih.gov Similarly, lemon juice, a biodegradable and non-toxic catalyst, has been successfully employed in combination with concentrated solar radiation to synthesize these derivatives, achieving up to a 97% yield in just 10 minutes. rsc.org

Other green approaches include the use of:

Fumaric acid: A non-toxic and inexpensive catalyst for the synthesis of 2,3-dihydroquinazoline. jsynthchem.com

Fe3O4/chitosan nanocomposite: A magnetically recoverable and environmentally benign catalyst used in ethanol (B145695) at room temperature. ijnnonline.net

Lactic acid: A green catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives under neat conditions. researchgate.net

t-BuONa-mediated oxidative condensation: A solvent- and transition-metal-free method for synthesizing 2-phenylquinazolin-4(3H)-ones from 2-aminobenzamides and benzyl (B1604629) alcohols. researchgate.net

These innovative methods not only reduce the environmental impact of chemical synthesis but also often lead to higher efficiency and cost-effectiveness. nih.govrsc.orgjsynthchem.comijnnonline.netresearchgate.netresearchgate.netresearchgate.net

Discovery of Novel Biological Targets and Therapeutic Modalities

The 2-aminobenzamide scaffold is a cornerstone in the development of new therapeutic agents due to its ability to interact with a variety of biological targets.

Table 1: Novel Biological Targets and Therapeutic Applications of 2-Aminobenzamidine Derivatives

Biological TargetTherapeutic ApplicationResearch Findings
Heat Shock Protein 90 (Hsp90) AnticancerNovel indol-4-one (B1260128) and indazol-4-one derived 2-aminobenzamides show strong binding to Hsp90 and exhibit nanomolar antiproliferative activity in multiple cancer cell lines. acs.orgrti.org The prodrug SNX-5422 is orally bioavailable and has shown efficacy in various xenograft tumor models. acs.orgrti.org
Histone Deacetylases (HDACs) Anticancer, Friedreich's Ataxia2-aminobenzamide derivatives act as selective inhibitors of class I HDACs. nih.govnih.govsemanticscholar.org They can reverse gene silencing in Friedreich's Ataxia by increasing FXN mRNA and histone acetylation. nih.gov Quinazolin-4(3H)-one-based derivatives have also been developed as HDAC6 inhibitors with anticancer activity. mdpi.com
Dipeptidyl Peptidase-IV (DPP-IV) AntidiabeticA series of N-substituted aminobenzamide derivatives have been designed and synthesized as potential DPP-IV inhibitors for controlling blood sugar levels. dovepress.com
Factor Xa (fXa) AntithromboticNovel 2-aminobenzamide derivatives have shown promising in vivo antithrombotic activity, comparable to aspirin (B1665792) and warfarin, without increasing bleeding time. nih.gov
Various bacterial and fungal strains AntimicrobialCertain 2-aminobenzamide derivatives have demonstrated significant antimicrobial potential against a range of bacterial and fungal strains. mdpi.com

These findings underscore the broad therapeutic potential of 2-aminobenzamidine derivatives, from oncology to metabolic and cardiovascular diseases.

Synergistic Integration of Experimental and Computational Approaches

The convergence of experimental and computational chemistry has become a powerful strategy in modern drug discovery and materials science. This synergy is particularly valuable in the study of 2-aminobenzamidine hydrochloride and its derivatives.

Computational methods, such as molecular docking and density functional theory (DFT) calculations, provide crucial insights into the binding modes and electronic properties of these compounds. nih.govrsc.org For example, docking studies have been instrumental in understanding how 2-aminobenzamide derivatives interact with the active sites of enzymes like HDACs and factor Xa. nih.govnih.gov This information guides the rational design of more potent and selective inhibitors.

X-ray crystallography provides experimental validation of these computational models by determining the precise three-dimensional structure of the inhibitor-protein complex. acs.org This detailed structural information is invaluable for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a molecule with its biological activity. acs.orgsemanticscholar.org The integration of these techniques accelerates the optimization of lead compounds, reducing the time and cost of drug development. acs.orgnih.govrsc.org

Development of Advanced Analytical Tools for Complex Biological Systems

The accurate quantification and characterization of 2-aminobenzamidine derivatives in complex biological matrices are essential for preclinical and clinical studies. The development of advanced analytical techniques is crucial for this purpose.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with fluorescence (FLR) and mass spectrometry (MS) detection are the workhorses for the analysis of these compounds. nih.govfrontiersin.org Derivatization with fluorescent tags like 2-aminobenzamide (2-AB) itself is a common strategy to enhance the sensitivity of detection, particularly for the analysis of glycans. nih.govfrontiersin.orgoup.com

Table 2: Advanced Analytical Techniques for 2-Aminobenzamidine Derivatives

Analytical TechniqueApplicationKey Features
HILIC-UPLC-FLR-MS N-glycan analysisHigh-throughput analysis of derivatized glycans. nih.govfrontiersin.org
PGC nano-LC-MS/MS O-glycan analysisIn-depth characterization of glycan linkages without labeling. nih.gov
MALDI-TOF/TOF MS/MS Oligosaccharide analysisStructural characterization of 2-AB derivatized oligosaccharides. researchgate.net
Dynamic Headspace GC-MS Analysis in whole bloodSimple and rapid method for volatile compounds. sdstate.edu
Restricted Access Molecularly Imprinted Hybrid Adsorbent Extraction from milk powderSelective extraction of target molecules from complex matrices. rsc.org

These advanced methods enable researchers to study the pharmacokinetics, metabolism, and target engagement of 2-aminobenzamidine-based drugs with high precision and sensitivity.

Exploration of this compound as a Scaffold for Supramolecular Chemistry

Supramolecular chemistry, the study of systems involving more than one molecule, offers exciting opportunities for the development of novel materials and functional assemblies. The 2-aminobenzamidine scaffold, with its potential for hydrogen bonding and other non-covalent interactions, is an attractive building block for supramolecular structures.

The ability of 2-aminobenzamidine derivatives to participate in self-assembly can be harnessed to create complex architectures. For instance, N-lipidated peptides have been shown to form supramolecular structures when immobilized on cellulose. acs.org The principles of molecular recognition and self-assembly that govern these interactions can be applied to design novel drug delivery systems, biosensors, and functional materials based on the 2-aminobenzamidine core. The study of how these molecules interact with each other and with other components in a system is a burgeoning field with significant potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.